molecular formula C19H18N4O3S B2907897 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-31-3

4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2907897
CAS No.: 941943-31-3
M. Wt: 382.44
InChI Key: ZIABSHYTIIKGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide belongs to a class of thiazole-based amides featuring a pyridinylmethylaminoethyl moiety. The structure combines a 4-methoxy-substituted benzamide with a thiazole ring linked to a 2-oxoethylamine group bearing a pyridin-4-ylmethyl substituent. This design allows for diverse interactions with biological targets, modulated by electronic and steric effects from substituents .

Properties

IUPAC Name

4-methoxy-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-16-4-2-14(3-5-16)18(25)23-19-22-15(12-27-19)10-17(24)21-11-13-6-8-20-9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIABSHYTIIKGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S. Its structure includes a thiazole moiety, which is known for its diverse biological activities, and a pyridine ring that enhances its pharmacological profile. The presence of the methoxy group contributes to its lipophilicity, potentially improving membrane permeability.

1. Anti-inflammatory Properties

The compound has been identified as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2) , which plays a significant role in mediating inflammatory responses. Inhibition of RIPK2 has been linked to therapeutic effects in conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders. Research shows that compounds targeting RIPK2 can modulate pathways involving nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which are crucial for innate immune responses .

2. Antitumor Activity

Recent studies have indicated that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results with IC50 values indicating potent activity against tumor cells. A comparative analysis revealed that modifications in the thiazole ring and the introduction of electron-donating groups significantly enhanced their antitumor efficacy .

3. Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Thiazole Ring Modifications : Substituents on the thiazole ring significantly influence the compound's potency. For example, introducing methyl groups can enhance activity due to increased electron density.
  • Pyridine Substituents : Variations in the pyridine structure can alter binding affinity to target proteins, impacting overall efficacy .
Structural FeatureImpact on Activity
Methoxy GroupIncreases lipophilicity
Thiazole ModificationsEnhances cytotoxicity
Pyridine VariantsAlters binding affinity

Case Studies

  • Inflammatory Bowel Disease : In preclinical models, compounds similar to this compound demonstrated significant reductions in inflammation markers when administered to mice with induced IBD .
  • Cancer Cell Lines : A study evaluating the cytotoxic effects of thiazole derivatives on A549 (lung cancer) and HeLa (cervical cancer) cells indicated that modifications leading to increased hydrophobicity resulted in lower IC50 values, suggesting enhanced therapeutic potential against these cancers .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structurally related compounds, highlighting variations in substituents and their implications:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Notes Reference
Target Compound R1: 4-methoxybenzamide; R2: pyridin-4-ylmethyl C21H20N4O3S 408.47 Potential kinase inhibitor; optimized for solubility via 4-methoxy group
3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide R1: 3,5-dimethoxybenzamide; R2: pyridin-2-ylmethyl C20H20N4O4S 412.5 Enhanced electron-withdrawing effects; possible altered binding affinity
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide R1: benzamide; R2: p-tolyl C19H17N3O2S 351.4 Simplified amine group; reduced steric bulk for comparative studies
N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide R1: benzamide; R2: trifluoromethyl-benzothiazole C33H26N7O3S 632.15 Bulky substituent; improved metabolic stability but potential solubility challenges
3,4-Dichloro-N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4f) R1: 3,4-dichlorobenzamide; R2: pyridin-3-yl C19H17Cl2N5OS 442.3 Chloro groups enhance lipophilicity; evaluated for antitumor activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide, and how can purity be maximized?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiazole ring formation via condensation of thiourea with α-haloketones under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .

Amide coupling between the benzamide core and thiazole intermediate using coupling agents like EDCI/HOBt .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor via TLC and HPLC (>95% purity threshold) .

  • Optimization : Adjust solvent polarity (DMF for solubility vs. THF for selectivity) and temperature (0–60°C) to suppress side products like unreacted haloketones .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm), pyridyl (δ 7.5–8.5 ppm), and thiazole protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~440) .
  • X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation in dichloromethane/hexane .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

  • Approach :

Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary pyridyl groups) .

Biological Testing : Compare IC₅₀/MIC across analogs (see table below).

Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or DNA gyrase .

Analog ModificationObserved Activity (IC₅₀, μM)Target
Methoxy → Ethoxy12.4 (vs. 18.7 parent)HeLa cells
Pyridyl → Phenyl>50 (inactive)S. aureus

Q. How should contradictory results between in vitro and in vivo efficacy be addressed?

  • Resolution Steps :

Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV), plasma half-life (LC-MS/MS), and metabolite stability .

Toxicity Screening : Acute toxicity in rodents (LD₅₀) and hepatocyte viability assays .

Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What advanced techniques elucidate the compound's interaction with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified proteins .
  • Cryo-EM : For large targets (e.g., ribosomes), resolve binding conformations at near-atomic resolution .
  • Metabolomics : LC-HRMS to track downstream metabolic perturbations in treated cells .

Methodological Notes

  • Key References : Synthesis (), SAR (), in vivo studies ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.